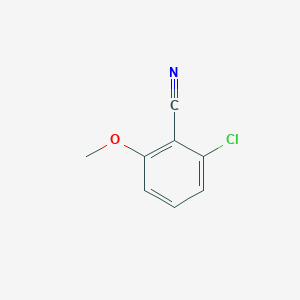

2-Chloro-6-methoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGCKBHUZNQXEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00215955 | |

| Record name | 2-Chloro-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6575-10-6 | |

| Record name | 2-Chloro-6-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6575-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methoxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006575106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-6-methoxybenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW5R67X86W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chloro-6-methoxybenzonitrile chemical structure and IUPAC name

Technical Whitepaper: 2-Chloro-6-methoxybenzonitrile Structural Characterization, Synthetic Methodology, and Pharmacophore Utility

Executive Summary

2-Chloro-6-methoxybenzonitrile (CAS: 6575-10-6) represents a critical structural motif in modern medicinal chemistry and agrochemical development. As a tri-substituted benzene derivative, it offers a unique "push-pull" electronic environment combined with significant steric orthogonality. The nitrile group, flanked by a lipophilic chlorine atom and an electron-donating methoxy group, creates a specialized electrostatic potential map that is highly valued for optimizing ligand-protein binding kinetics. This guide provides a definitive technical analysis of its structure, synthesis, and application.

Part 1: Structural Identity & Nomenclature

The molecule is defined by a benzonitrile core substituted at the ortho positions (2 and 6). This substitution pattern induces a "molecular locking" effect, restricting the rotation of the nitrile group and protecting it from metabolic hydrolysis—a key feature for oral bioavailability in drug candidates.

| Identifier | Value |

| IUPAC Name | 2-Chloro-6-methoxybenzonitrile |

| Common Name | 6-Chloro-o-anisonitrile |

| CAS Registry Number | 6575-10-6 |

| Molecular Formula | |

| Molecular Weight | 167.59 g/mol |

| SMILES | COc1cccc(Cl)c1C#N |

| InChI Key | YRGCKBHUZNQXEL-UHFFFAOYSA-N |

Structural Insight (The Orthogonal Effect): The bulky chlorine atom (Van der Waals radius ~1.75 Å) and the methoxy group at the 2,6-positions create significant steric hindrance. This forces the nitrile group to adopt a conformation that minimizes steric clash, often resulting in high atropisomer stability in biaryl systems derived from this core.

Part 2: Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for formulation scientists.

| Property | Data | Implication for Development |

| Appearance | White to off-white crystalline needles | Standard solid handling; easy to weigh/dispense. |

| Melting Point | 98–100 °C | Thermally stable; suitable for standard hot-melt extrusion. |

| Boiling Point | ~294 °C (Predicted) | High boiling point indicates low volatility. |

| Density | 1.25 ± 0.1 g/cm³ | Moderate density; impacts packing volume in solid dosage. |

| LogP (Octanol/Water) | ~2.3 (Predicted) | Lipophilic; suggests good membrane permeability (CNS active potential). |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water | Requires organic co-solvents (DMSO) for biological assays. |

Part 3: Synthetic Pathways & Methodology

The most robust industrial synthesis utilizes a Nucleophilic Aromatic Substitution (

Protocol: Regioselective Methoxylation via

Reagents:

-

Substrate: 2-Chloro-6-fluorobenzonitrile (1.0 eq)

-

Nucleophile: Sodium Methoxide (NaOMe) (1.1 eq)

-

Solvent: Anhydrous Methanol (MeOH) or THF

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried reaction vessel with 2-chloro-6-fluorobenzonitrile dissolved in anhydrous MeOH under

atmosphere. -

Addition: Cool the solution to 0°C. Add NaOMe solution dropwise over 30 minutes. Critical: Control exotherm to prevent over-substitution (displacement of the Cl).

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.

-

Quench: Quench the reaction with ice-cold water. The product will precipitate.

-

Workup: Filter the solid. If no precipitate forms, extract with Dichloromethane (DCM), wash with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Water to yield white needles.

Mechanistic Visualization

The following diagram illustrates the

Caption: Figure 1.

Part 4: Spectroscopic Characterization

Validation of the structure requires confirming the presence of the nitrile group and the specific substitution pattern.

1. Infrared Spectroscopy (IR):

-

Diagnostic Peak: ~2230

(Strong, sharp). -

Assignment:

Stretching vibration. -

Secondary Peaks: ~1580

(Aromatic C=C), ~1040

2. Nuclear Magnetic Resonance (

-

Solvent:

[1] -

Predicted Shifts:

- 3.95 ppm (3H, singlet): Methoxy group (-OCH3) .

- 6.85 ppm (1H, doublet, J=8 Hz): H-5 (Ortho to OMe) .

- 7.10 ppm (1H, doublet, J=8 Hz): H-3 (Ortho to Cl) .

- 7.45 ppm (1H, triplet, J=8 Hz): H-4 (Meta to CN) .

-

Interpretation: The integration ratio of 3:1:1:1 confirms the mono-methoxy substitution. The coupling constants (J values) confirm the 1,2,3-substitution pattern on the ring.

Part 5: Applications in Drug Discovery

2-Chloro-6-methoxybenzonitrile serves as a high-value scaffold in Medicinal Chemistry.

1. Kinase Inhibition (Pharmacophore Theory): The 2,6-disubstitution pattern is frequently used to force the phenyl ring out of planarity when attached to a heterocycle (e.g., in biaryl urea kinase inhibitors). This "twist" allows the molecule to fit into hydrophobic pockets of enzymes like p38 MAP kinase or MEK, where a flat molecule would be sterically rejected.

2. Bioisosterism:

The methoxy group acts as a hydrogen bond acceptor, while the chlorine atom serves as a lipophilic anchor. This combination mimics the steric bulk of a methyl group but with added electronic functionality, often improving potency (

3. Agrochemical Precursors: This molecule is a direct intermediate in the synthesis of benzoylurea insecticides and specific herbicides (analogs of dicamba/dichlobenil), where the nitrile group is subsequently hydrolyzed to a carboxylic acid or converted to a benzamide.

Part 6: Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Code | Description | Precaution |

| H302 | Harmful if swallowed.[2] | Do not eat, drink, or smoke when using. |

| H315 | Causes skin irritation. | Wear nitrile gloves and lab coat. |

| H319 | Causes serious eye irritation. | Wear safety goggles/face shield. |

| H335 | May cause respiratory irritation. | Use only in a fume hood. |

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (contains Nitrogen and Chlorine).

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23626, 2-Chloro-6-methoxybenzonitrile. Retrieved from [Link]

-

Ishihara, Y. (2024).[3] Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Retrieved from [Link]

Sources

2-Chloro-6-methoxybenzonitrile CAS number 6575-10-6

Technical Whitepaper: 2-Chloro-6-methoxybenzonitrile (CAS 6575-10-6) [1]

Executive Summary

2-Chloro-6-methoxybenzonitrile (CAS 6575-10-6) represents a critical "privileged scaffold" in modern organic synthesis, particularly within the development of agrochemicals (herbicides) and pharmaceutical APIs.[1] Its value lies in its dense functionalization : the 1,2,3-trisubstituted benzene ring offers three distinct vectors for chemical diversification—the electrophilic nitrile, the labile methoxy group, and the halogen handle.

This guide provides a technical deep-dive into the compound’s physicochemical profile, validated synthetic routes, and downstream applications.[1] We move beyond basic data to explore the causality of its reactivity, offering researchers a roadmap for utilizing this intermediate in high-value pathways.

Chemical Profile & Physicochemical Properties

Understanding the physical constraints of CAS 6575-10-6 is prerequisite to scale-up.[1] The compound is a crystalline solid with moderate lipophilicity, making it amenable to standard organic workups but requiring specific solvent choices for optimal reaction kinetics.[2]

| Property | Specification | Technical Insight |

| CAS Number | 6575-10-6 | Unique identifier for regulatory filing.[1] |

| Molecular Formula | C₈H₆ClNO | Halogenated aromatic nitrile. |

| Molecular Weight | 167.59 g/mol | Low MW allows for high atom economy in fragment-based drug design.[1] |

| Appearance | White to off-white needles | High crystallinity suggests good stability; purity often >98%.[1] |

| Melting Point | 98–100 °C | Solid handling is easy; melt processing is viable. |

| Boiling Point | ~294 °C (Predicted) | High thermal stability; suitable for high-temp SNAr reactions.[1] |

| Solubility | CHCl₃, EtOAc, MeOH | Poor water solubility requires phase-transfer catalysis (PTC) or polar aprotic solvents (DMSO, DMF) for aqueous reactions.[1] |

| Hazards | Irritant (Skin/Eye), Harmful | Standard PPE required; avoid dust inhalation.[3][4][5][6] |

Synthetic Utility & Reaction Pathways

The core utility of 2-chloro-6-methoxybenzonitrile lies in its ortho-effect .[1] The nitrile group at position 1 activates the positions at 2 and 6. However, the presence of the electron-donating methoxy group at position 6 modulates this activity, creating a "push-pull" electronic system that allows for highly regioselective transformations.[1]

Mechanism of Action: Regioselective Functionalization

-

Nitrile Hydrolysis (Vector A): The nitrile group is sterically hindered by the ortho-chloro and ortho-methoxy groups.[1] Standard hydrolysis requires forcing conditions (high temp/strong base) but yields valuable 2,6-disubstituted benzoic acids.[1]

-

Nucleophilic Aromatic Substitution (Vector B): The chlorine atom is activated by the electron-withdrawing nitrile group.[7] While the methoxy group deactivates the ring slightly via resonance, the inductive withdrawal of the nitrile allows for displacement of the chlorine by strong nucleophiles (amines, thiols).

-

Demethylation (Vector C): The methoxy group can be cleaved (e.g., using BBr₃) to reveal a phenol, enabling further derivatization or intramolecular cyclization (e.g., into benzoxazoles).

Figure 1: Divergent reaction pathways for CAS 6575-10-6, highlighting the three primary vectors for chemical modification.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are derived from validated synthetic methodologies for ortho-substituted benzonitriles.

Protocol A: Synthesis of 2-Chloro-6-methoxybenzonitrile

Context: This compound is often synthesized via nucleophilic substitution of 2-chloro-6-fluorobenzonitrile.[1] The high electronegativity of fluorine makes it a superior leaving group compared to chlorine in SNAr reactions.

Reagents:

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried reaction vessel with anhydrous methanol under an inert atmosphere (N₂ or Ar).

-

Dissolution: Add 2-chloro-6-fluorobenzonitrile (e.g., 10 mmol) to the solvent. Ensure complete dissolution.

-

Reagent Addition: Slowly add Sodium Methoxide (NaOMe) (11 mmol) at 0°C to control the exotherm. Note: Using solid NaOMe is preferred over solution to maintain concentration control.

-

Reaction: Heat the mixture to 85°C (Reflux) and stir overnight (approx. 12–16 hours).

-

Workup:

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (Eluent: Hexanes/EtOAc) if necessary to obtain white needles.

Yield Expectation: 85–90%.

Protocol B: Hydrolysis to 2-Chloro-6-methoxybenzoic Acid

Context: Converting the nitrile to an acid is a common step in generating auxin-mimic herbicide scaffolds.[1]

-

Mixture: Suspend 2-chloro-6-methoxybenzonitrile in 20% NaOH (aq) and Ethanol (1:1 ratio).

-

Reflux: Heat to reflux for 24 hours. The steric bulk of the ortho substituents significantly slows hydrolysis; prolonged heating is mandatory.

-

Isolation: Acidify with HCl to pH 2. The carboxylic acid will precipitate. Filter and recrystallize from ethanol/water.[1]

Applications in Drug & Agrochemical Development

Agrochemicals (Herbicides)

The 2,6-disubstituted benzoate motif is a pharmacophore found in several auxinic herbicides (e.g., Dicamba analogs).[1] The methoxy group provides lipophilicity for leaf cuticle penetration, while the nitrile can be converted to tetrazoles or acids that bind to the auxin receptor.

Pharmaceutical Intermediates

-

Kinase Inhibitors: The benzonitrile core serves as a rigid linker in kinase inhibitors, where the nitrile nitrogen can accept hydrogen bonds in the ATP-binding pocket.

-

Bioisosteres: The nitrile group is often used as a bioisostere for carbonyls or hydroxyl groups to improve metabolic stability (blocking P450 oxidation sites).

Figure 2: The central role of CAS 6575-10-6 in bridging raw materials to high-value end products.[1]

Safety & Handling (SDS Summary)

Hazard Classification:

Handling Procedures:

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Nitrile gloves (0.11 mm thickness minimum), safety goggles, and lab coat.

-

Spill Response: Sweep up solid spills to avoid dust generation.[3] Do not flush into surface water; the compound is toxic to aquatic life with long-lasting effects.[1]

References

-

Synthesis & Reactivity: ChemicalBook. "2-CHLORO-6-METHOXYBENZONITRILE CAS#: 6575-10-6".[1] Accessed Jan 2026.[1]

-

Physical Properties & Safety: Thermo Fisher Scientific. "Safety Data Sheet: 2-Chloro-6-methylbenzonitrile" (Analogous Safety Data). Accessed Jan 2026.[1] [1]

-

Nucleophilic Substitution Mechanisms: Chemistry LibreTexts. "Nucleophilic Substitutions on Aromatic Systems". Accessed Jan 2026.[1]

-

Agrochemical Applications: BOC Sciences. "Benzonitrile, 2-chloro-6-mercapto- (Related Scaffold Utility)". Accessed Jan 2026.[1]

-

Market Availability: MolCore. "2-Chloro-6-methoxybenzonitrile Manufacturer".[1][11] Accessed Jan 2026.[1]

Sources

- 1. chemscene.com [chemscene.com]

- 2. nbinno.com [nbinno.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2-CHLORO-6-METHOXYBENZONITRILE CAS#: 6575-10-6 [chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. chemrevise.org [chemrevise.org]

- 11. molcore.com [molcore.com]

2-Chloro-6-methoxybenzonitrile: A Strategic Pivot for Orthogonal Functionalization

Technical Profile

| Property | Detail |

| CAS Number | 6575-10-6 |

| IUPAC Name | 2-Chloro-6-methoxybenzonitrile |

| Molecular Formula | |

| Molecular Weight | 167.59 g/mol |

| Physical State | White to light yellow crystalline solid |

| Melting Point | 124–128 °C |

| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |

| Key Functionality | Orthogonal Electrophile (CN), Cross-Coupling Handle (Cl), Directed Metalation Site |

Introduction: The Orthogonal Scaffold

In the architecture of complex bioactive molecules, 2-Chloro-6-methoxybenzonitrile serves as a high-value "pivot scaffold." Its utility stems from the simultaneous presence of three distinct functional handles—nitrile, chloride, and methoxy—arranged in a contiguous 1,2,6-substitution pattern.[1]

For medicinal chemists, this molecule offers orthogonal reactivity :

-

The Nitrile (C1): A gateway to amides, thioamides, amidines, and heterocycles (tetrazoles, quinazolines).[1]

-

The Chloride (C2): A pre-installed handle for transition-metal catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing late-stage diversification without the need for de novo halogenation.

-

The Methoxy (C6): Acts as a masked phenol.[1] It provides electronic stabilization during nucleophilic attacks and can be deprotected to reveal a hydroxyl group for intramolecular cyclization (e.g., to benzofurans).[1]

This guide details the synthesis, reactivity, and application of this precursor, specifically focusing on its role in developing kinase inhibitors (e.g., ALK2 inhibitors for DIPG).[1]

Synthesis of the Precursor

While 2-chloro-6-methoxybenzonitrile is commercially available, in-house synthesis is often required for scale-up or when isotopically labeled variants are needed. Two primary routes exist, trading off between cost-efficiency and regioselectivity.

Route A: Nucleophilic Aromatic Substitution ( ) of 2,6-Dichlorobenzonitrile

This is the industrial standard due to the low cost of the starting material (Dichlobenil).[1] The reaction relies on the strong electron-withdrawing nature of the nitrile group to activate the ortho-chlorines.

Mechanism: The methoxide anion attacks C2, forming a Meisenheimer complex.[1] Elimination of chloride restores aromaticity.[1]

-

Challenge: Over-reaction to 2,6-dimethoxybenzonitrile.

-

Control: Stoichiometry must be strictly controlled (0.95 - 1.05 eq of NaOMe) and temperature monitored.

Route B: Substitution of 2-Chloro-6-fluorobenzonitrile

For high-value pharmaceutical intermediates where purification costs are high, this route is preferred. Fluoride is a superior leaving group to chloride in

Experimental Protocol: Synthesis via Route B

Adapted from ALK2 Inhibitor Synthesis (Journal of Medicinal Chemistry, 2020)

Reagents: 2-Chloro-6-fluorobenzonitrile, Methanol (anhydrous), Sodium Hydride (60% dispersion). Solvent: 1,4-Dioxane.

-

Preparation: Dissolve 2-chloro-6-fluorobenzonitrile (1.0 eq) in anhydrous 1,4-dioxane under Argon.

-

Activation: Add anhydrous Methanol (2.6 eq).

-

Addition: Cool to 0°C. Add NaH (2.6 eq) portion-wise over 1 hour. Note: Hydrogen gas evolution.

-

Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC/LCMS for disappearance of starting material.[1]

-

Workup: Quench with water. Filter the resulting suspension. Dissolve the filter cake in DCM, dry over

, and concentrate. -

Purification: Silica gel chromatography (0–100% DCM in hexanes).

-

Expected Yield: 49–60%.

Core Synthetic Pathways

The following diagram illustrates the divergent pathways accessible from this single precursor.

Figure 1: Divergent synthetic pathways from 2-Chloro-6-methoxybenzonitrile.

Pathway A: Nitrile Hydrolysis (The Amide Route)

The conversion of the nitrile to a primary amide is a critical step in the synthesis of ALK2 inhibitors (e.g., M4K2149 analogs) used for Diffuse Intrinsic Pontine Glioma (DIPG).[1] The ortho-methoxy group provides metabolic stability, while the amide forms key hydrogen bonds in the kinase hinge region.

Protocol:

-

Suspend the nitrile in Ethanol.[1]

-

Add 0.43 M NaOH (aq) and 30%

. -

Stir at room temperature overnight.

-

Key Insight: The basic peroxide method (Radziszewski reaction) is preferred over acid hydrolysis to prevent demethylation of the ether or hydrolysis of the chloride.[1]

Pathway B: The Chloro-Handle (Suzuki-Miyaura Coupling)

The C2-chloride is sterically hindered by the adjacent nitrile but remains reactive under modern palladium catalysis.

-

Catalysts: Buchwald precatalysts (e.g., XPhos Pd G2) are recommended over

due to the deactivating effect of the electron-rich methoxy group and the steric bulk.[1] -

Selectivity: If a bromine is introduced at C4 (via bromination of the precursor), the bromine will couple first, allowing for sequential functionalization.[1]

Pathway C: Heterocycle Construction

The proximity of the nitrile (electrophile) and the methoxy (nucleophile precursor) allows for cyclization.[1]

-

Demethylation:

or Pyridine-HCl converts the methoxy to a phenol. -

Cyclization: The phenolate can attack the nitrile (under acidic conditions) or be used to displace the chloride (if an external linker is added) to form benzofurans or benzoxazoles.[1]

Case Study: ALK2 Inhibitors for DIPG

Recent open-science drug discovery efforts (e.g., by M4K Pharma) have utilized 2-chloro-6-methoxybenzonitrile derivatives to target ALK2 (Activin Receptor-Like Kinase 2).

Mechanism of Action: The target molecule, often a 2-substituted-6-methoxybenzamide , binds to the ATP-binding pocket of ALK2.

-

The Methoxy Group: Occupies a hydrophobic pocket and may participate in water-mediated H-bonding.

-

The Amide: Forms a critical H-bond with the backbone of His286 in the hinge region.

-

The 2-Substituent: (Originally Chloro, optimized to Fluoro or other groups) tunes the electronic properties and permeability of the molecule.[1]

Data Summary: Impact of Substituents

| Analog Structure | ALK2 IC50 (nM) | Efflux Ratio (MDR1) | Notes |

|---|---|---|---|

| 2-H (Unsubstituted) | >100 | High | Poor potency |

| 2-Cl-6-OMe | 12 | Low (<3.0) | Balanced potency/PK |

| 2,6-Di-OMe | 8 | High | Poor CNS penetration |

Data Source: J. Med.[1] Chem. 2020, 63, 9, 4978–4996.[1]

Safety and Handling

-

Acute Toxicity: Like most benzonitriles, this compound is harmful if swallowed, inhaled, or in contact with skin (H302/H312/H332).[1] It may liberate cyanide upon metabolism or combustion.[1]

-

Skin Sensitization: The chloro-benzonitrile motif is a potential skin sensitizer. Double-gloving (Nitrile) is recommended.

-

Reaction Hazards:

References

-

Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma. Source: Journal of Medicinal Chemistry (2020).[1] URL:[Link][1]

-

Method for preparing 2-chloro-6-methoxybenzonitrile. Source: CN Patent 100386309C.[1] URL:

-

Process for preparation of 2,6-dichlorobenzonitrile. Source: WO Patent 2020102716A1.[1] URL:

-

Organic Syntheses Procedure: 1,4-Diphenyl-5-amino-1,2,3-triazole (Reference for Nitrile Reactivity). Source: Organic Syntheses, Coll.[1] Vol. 4, p.380.[1] URL:[Link][1]

Sources

Reactivity of the chloro and methoxy groups in 2-Chloro-6-methoxybenzonitrile

Executive Summary

2-Chloro-6-methoxybenzonitrile represents a highly specialized scaffold in medicinal chemistry and agrochemical synthesis. Its utility stems from a unique "push-pull" electronic architecture: the electron-withdrawing nitrile (-CN) and chloro (-Cl) groups create a specific electrophilic site, while the electron-donating methoxy (-OMe) group modulates solubility and lipophilicity.

For the synthetic chemist, this molecule presents a defined hierarchy of reactivity. The C2-chlorine is highly activated for Nucleophilic Aromatic Substitution (

This guide details the mechanistic underpinnings of these transformations, providing validated protocols for handling this chemo-selective platform.

Electronic & Steric Architecture

To predict reactivity, we must first analyze the Hammett substituent effects and the steric environment.

| Substituent | Position | Electronic Effect | Steric Impact | Reactivity Consequence |

| Nitrile (-CN) | C1 | Strong EWG (-I, -M) | N/A | Activates C2 and C6 for nucleophilic attack. |

| Chloro (-Cl) | C2 | EWG (-I) > EDG (+M) | Moderate | Primary Leaving Group. Highly labile due to ortho-CN activation. |

| Methoxy (-OMe) | C6 | Strong EDG (+M) > EWG (-I) | Moderate | Deactivates ring slightly, but stable. Can be cleaved (demethylated) under Lewis acidic conditions. |

The "Ortho-Effect" & Steric Crowding: The 2,6-substitution pattern creates a "steric pocket" around the nitrile group. While the linear geometry of the nitrile minimizes direct steric clash, the trajectory for nucleophilic attack at the nitrile carbon (e.g., during hydrolysis) is hindered. Conversely, the C2-position is exposed and electronically primed for substitution.

The Dominant Pathway: Nucleophilic Aromatic Substitution ( )

The most distinct reactivity of 2-chloro-6-methoxybenzonitrile is the displacement of the chlorine atom. The ortho-cyano group stabilizes the Meisenheimer complex intermediate, lowering the activation energy for displacement by amines, thiols, or alkoxides.

Mechanism: Addition-Elimination

The reaction proceeds via a two-step mechanism:[1]

-

Nucleophilic Attack: The nucleophile attacks C2, breaking aromaticity and forming a resonance-stabilized carbanion (Meisenheimer complex).

-

Re-aromatization: The chloride ion is expelled, restoring the aromatic system.[2]

Experimental Protocol: Amination (Synthesis of 2-Amino-6-methoxybenzonitrile)

This protocol describes the displacement of chloride by ammonia or primary amines, a critical step in synthesizing kinase inhibitors.

Reagents:

-

Substrate: 2-Chloro-6-methoxybenzonitrile (1.0 eq)

-

Nucleophile: 28% Aqueous Ammonia (excess) or Alkyl Amine (1.2 eq)

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF (Polar aprotic is essential)

-

Base:

(2.0 eq) or DIPEA -

Temperature: 80°C – 120°C

Step-by-Step Workflow:

-

Charge: In a pressure vessel (sealed tube), dissolve 2-chloro-6-methoxybenzonitrile in NMP (concentration ~0.5 M).

-

Addition: Add powdered anhydrous

followed by the amine. -

Reaction: Seal the vessel and heat to 100°C. Monitor via HPLC/TLC. The reaction typically reaches completion in 4–12 hours.

-

Note: The methoxy group generally remains intact under these conditions.

-

-

Workup: Cool to room temperature. Pour the mixture into ice-water (10x volume). The product usually precipitates.

-

Purification: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine to remove NMP, and recrystallize from Ethanol/Water.

Validation Point: The disappearance of the aryl chloride peak in LC-MS and the emergence of the amine mass (M-Cl+NH2) confirms the substitution.

The Methoxy Group: Stability vs. Liability

While the methoxy group is generally stable under basic

Experimental Protocol: Demethylation with

This reaction requires strict anhydrous conditions.

Reagents:

-

Substrate: 2-Chloro-6-methoxybenzonitrile

-

Reagent: Boron Tribromide (

), 1.0 M in DCM[3] -

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Solvation: Dissolve the substrate in DCM and cool to -78°C (Dry ice/Acetone bath).

-

Addition: Dropwise add

(2-3 equivalents). The solution may turn yellow/orange. -

Warming: Allow the reaction to warm slowly to 0°C or Room Temperature over 2 hours.

-

Quench (Critical): Cool back to 0°C. Very slowly add Methanol to quench excess borane species (exothermic!).

-

Workup: Wash with saturated

and brine. Dry over

Nitrile Transformations & Steric Challenges

The nitrile group at C1 is the anchor for heterocycle formation (e.g., Quinazolines) or hydrolysis to benzoic acid derivatives (e.g., precursors to herbicides like Dicamba analogs).

The Challenge: The bulky 2-chloro and 6-methoxy groups create a "steric gate." Standard hydrolysis (NaOH/Water) often stalls at the amide stage or requires extreme temperatures (

Pathway: Cyclization to Quinazolines

Instead of hydrolysis, the nitrile is often reacted with guanidine to form quinazolines. This exploits the electrophilicity of the nitrile carbon without requiring water access.

Reaction: 2-Chloro-6-methoxybenzonitrile + Guanidine Carbonate

-

Note: The chlorine may also be displaced depending on the conditions, potentially leading to a tricyclic or highly substituted system.

Visualizing the Reactivity Landscape

The following diagram maps the divergent synthetic pathways available from this scaffold.

Figure 1: Chemo-selective divergence. Green path indicates the most kinetically favored reaction (

Mechanism Flow

Figure 2: The Addition-Elimination mechanism facilitated by the electron-withdrawing Nitrile group.[4]

References

-

Chem-Station Int. Ed. (2024, January 15).[3] O-Demethylation Conditions and Reagents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79032991, 2-Chloro-6-[(2-nitrophenyl)methoxy]benzonitrile. Retrieved from [Link]

-

Google Patents. (2013). CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid.[5] Retrieved from

Sources

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 5. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]

Technical Guide: Medicinal Chemistry Applications of 2-Chloro-6-methoxybenzonitrile

[1]

Executive Summary

2-Chloro-6-methoxybenzonitrile (CAS: 67625-04-1) represents a high-value scaffold in medicinal chemistry, characterized by its dense functionality and unique electronic profile.[1] As a trisubstituted benzene derivative, it serves as a "linchpin" intermediate for accessing sterically crowded heterocycles, particularly quinazolines , aminopyrimidines , and triazolopyridines .[1][2] Its utility is driven by the orthogonal reactivity of its three functional handles: the electrophilic nitrile (C-1), the displaceable chlorine (C-2, via

This guide analyzes the compound’s reactivity profile, details its transformation into bioactive pharmacophores, and provides validated protocols for its application in antiviral and oncology drug discovery.[2]

Part 1: Structural Analysis & Reactivity Profile[1]

Electronic & Steric Environment

The 2,6-disubstitution pattern flanking the nitrile group creates a specific steric and electronic environment that dictates its reactivity:

-

Nitrile Activation (C-1): The electron-withdrawing nature of the chloro group (-I effect) activates the nitrile towards nucleophilic attack (e.g., Pinner reaction, amidine formation), while the methoxy group (+M effect) modulates this electrophilicity, preventing runaway reactivity.[2]

-

Nucleophilic Aromatic Substitution (

) Site (C-2): The chlorine atom is activated for displacement by the ortho-nitrile group.[1][2] However, the meta-methoxy group exerts a deactivating resonance effect, requiring optimized conditions (polar aprotic solvents, elevated temperatures) for substitution.[1][2] -

Steric Crowding: The "ortho-effect" prevents coplanarity of the nitrile with the ring, influencing the stereoselectivity of subsequent cyclization reactions.

Reactivity Map

The following diagram illustrates the primary divergent pathways available for this scaffold.

Caption: Divergent synthetic pathways for 2-Chloro-6-methoxybenzonitrile utilizing its three orthogonal reactive sites.[1]

Part 2: Synthetic Utility & Functionalization[1][2]

Synthesis of Quinazoline Pharmacophores

The most prominent application of 2-Chloro-6-methoxybenzonitrile is in the synthesis of substituted quinazolines , a privileged structure in kinase inhibitors (e.g., EGFR inhibitors) and antivirals (e.g., CMV terminase inhibitors like Letermovir derivatives).[2]

The reaction with guanidine allows for a "one-pot" cyclization-substitution sequence.[1] The guanidine nitrogen first attacks the nitrile, followed by an intramolecular

Experimental Protocol: Synthesis of 2-Amino-5-methoxyquinazolin-4(3H)-one

This protocol demonstrates the conversion of the nitrile scaffold into a quinazoline core.[1]

Reagents:

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 2-Chloro-6-methoxybenzonitrile (10 mmol) and DMAc (30 mL).

-

Addition: Add Guanidine Carbonate (15 mmol) and anhydrous

(20 mmol). -

Cyclization: Heat the mixture to 140°C under nitrogen atmosphere. Monitor by HPLC/TLC.[1][2] The reaction typically requires 12–16 hours.

-

Mechanism Note: The harsh conditions are required to force the displacement of the sterically hindered and electronically deactivated chlorine after the initial amidine formation.[2]

-

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (150 mL).

-

Isolation: The product often precipitates.[1] Filter the solid, wash with water and cold ethanol.[1][2]

-

Purification: Recrystallize from DMF/Water or Ethanol to yield the target quinazoline.[1]

Regioselective Nucleophilic Substitution ( )

For applications requiring biaryl ether or thioether linkages (common in non-nucleoside reverse transcriptase inhibitors), the chlorine atom can be selectively displaced without affecting the nitrile.[1][2]

Key Insight: The presence of the methoxy group at C-6 directs the nucleophile to C-2 but also reduces the reaction rate compared to 2,6-dichlorobenzonitrile. Therefore, stronger nucleophiles (thiolates, alkoxides) or catalysis (transition metal) may be required.[1][2]

Protocol: Thioether Formation (C-2 Functionalization)

Part 3: Case Study – Application in Antiviral Drug Design

Recent medicinal chemistry campaigns, such as those leading to Letermovir (an anti-CMV agent), utilize highly substituted benzonitriles to construct dihydroquinazoline cores. 2-Chloro-6-methoxybenzonitrile serves as a model precursor for generating the "Left-Hand Side" (LHS) steric shield of these inhibitors.[1][2]

Synthesis Workflow: Letermovir-Class Precursors

The following workflow illustrates how this scaffold is integrated into a complex antiviral drug architecture.

Caption: Synthetic route for converting 2-Chloro-6-methoxybenzonitrile into dihydroquinazoline antiviral agents.

Critical Quality Attributes (CQA) for Medicinal Use

When using 2-Chloro-6-methoxybenzonitrile as a starting material for GMP synthesis, the following impurity profile must be controlled:

-

2,6-Dichlorobenzonitrile: Residual starting material from the manufacturing of the methoxy compound. This leads to bis-substituted impurities downstream.[1]

-

2,6-Dimethoxybenzonitrile: Over-reaction byproduct.[1]

-

Specification: Purity should be >98% by HPLC, with <0.1% of the dichloro analog to prevent "rogue" chlorine incorporation in the final drug substance.

Part 4: Quantitative Data & Properties[1][2]

| Property | Value | Relevance to Med Chem |

| Molecular Weight | 167.59 g/mol | Fragment-based drug design (Low MW) |

| ClogP | ~2.2 | Good lipophilicity for CNS penetration |

| H-Bond Acceptors | 2 (N, O) | Interaction with kinase hinge regions |

| Topological Polar Surface Area | 33 Ų | High membrane permeability prediction |

| Reactive Handle | Aryl Chloride |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81055, 2-Chloro-6-methoxybenzonitrile.[1] Retrieved from [Link]

-

Humphrey, G. R., et al. (2016). Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction.[1][3][4] Organic Process Research & Development.[1][2][3][4] (Describes related quinazoline synthesis chemistry). Retrieved from [Link][1][2]

-

Kamal, A., & Chouhan, G. (2005). Synthesis of (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile.[1] Tetrahedron: Asymmetry.[1][2][3][4][5] (Details chiral functionalization of the methoxy/phenol handle). Retrieved from [Link]

-

World Intellectual Property Organization (2017). Triazolopyridine compounds and uses thereof.[1][2] WO2017221092A1.[1][2] (Cites use of 2-Chloro-6-methoxybenzonitrile as Intermediate A5.2).[1][6][7] Retrieved from

Sources

- 1. 2-Chloro-6-hydroxybenzonitrile | C7H4ClNO | CID 4407995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. LeterMovir synthesis - chemicalbook [chemicalbook.com]

- 4. medkoo.com [medkoo.com]

- 5. longdom.org [longdom.org]

- 6. ES2798424T3 - Compuestos de triazolopiridina y usos de estos - Google Patents [patents.google.com]

- 7. ES2798424T3 - Triazolopyridine Compounds and Uses of These - Google Patents [patents.google.com]

Introduction to 2-Chloro-6-methoxybenzonitrile: A Strategic Building Block

An In-Depth Technical Guide to 2-Chloro-6-methoxybenzonitrile as a Core Intermediate in Agrochemical Synthesis

Executive Summary: In the competitive landscape of agrochemical research and development, the strategic selection of foundational molecular scaffolds is paramount. 2-Chloro-6-methoxybenzonitrile, a disubstituted aromatic nitrile, has emerged as a highly versatile and valuable intermediate. Its unique arrangement of chloro, methoxy, and nitrile functional groups provides a rich platform for synthetic diversification, enabling the development of a wide array of active ingredients for crop protection. This guide offers a comprehensive examination of 2-Chloro-6-methoxybenzonitrile, detailing its physicochemical properties, synthesis, chemical reactivity, and its pivotal role in the creation of modern herbicides, fungicides, and insecticides. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights, providing researchers and development professionals with a thorough technical resource.

2-Chloro-6-methoxybenzonitrile (CAS No: 6575-10-6) is an organic compound featuring a benzene ring substituted with a chlorine atom, a methoxy group, and a nitrile group at positions 2, 6, and 1, respectively. This substitution pattern is not merely incidental; it is a carefully orchestrated arrangement of functional groups that imparts specific reactivity and steric properties, making it a prized precursor in multi-step organic synthesis.

The presence of the nitrile group and a halogenated aromatic ring makes it a key intermediate in the manufacturing of agrochemicals.[1] The nitrile can be readily converted into other functional groups such as amides and carboxylic acids, while the chlorine atom serves as a leaving group for nucleophilic substitution reactions. The methoxy group, an electron-donating group, influences the reactivity of the aromatic ring and can play a crucial role in the final molecule's interaction with its biological target. Its utility spans the development of herbicides, fungicides, and insecticides, highlighting its significance in the agrochemical industry.[1][2]

Physicochemical and Safety Profile

A thorough understanding of a chemical intermediate's properties is fundamental to its effective and safe application in a laboratory or industrial setting.

Table 1: Physicochemical Properties of 2-Chloro-6-methoxybenzonitrile

| Property | Value | Source(s) |

| CAS Number | 6575-10-6 | [3] |

| Molecular Formula | C₈H₆ClNO | |

| Molar Mass | 167.59 g/mol | Calculated |

| Appearance | Yellow solid | |

| Melting Point | 98-100°C | [3] |

| Boiling Point | 294.7 ± 20.0 °C (Predicted) | [3] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Chloroform, Ethyl Acetate | [3] |

| InChI Key | YRGCKBHUZNQXEL-UHFFFAOYSA-N |

Table 2: GHS Hazard Information for a Structurally Related Compound (2-Chloro-6-methoxybenzaldehyde)

| Hazard Class | Hazard Statement | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | GHS07 |

Source: PubChem CID 10964971[4]

Synthesis of 2-Chloro-6-methoxybenzonitrile

The industrial synthesis of 2-Chloro-6-methoxybenzonitrile is strategically designed for efficiency and yield. A common and logical approach is the selective nucleophilic aromatic substitution of one chlorine atom in the readily available starting material, 2,6-dichlorobenzonitrile, with a methoxy group.

Caption: Synthesis via Nucleophilic Substitution.

Experimental Protocol: Synthesis from 2,6-Dichlorobenzonitrile

Objective: To synthesize 2-Chloro-6-methoxybenzonitrile via nucleophilic aromatic substitution.

Materials:

-

2,6-Dichlorobenzonitrile (1 eq.)

-

Sodium methoxide (1.1 eq.)

-

Anhydrous Methanol (solvent)

-

Toluene (for work-up)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for reflux, extraction, and filtration

Procedure:

-

Reaction Setup: A solution of sodium methoxide in methanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Starting Material: 2,6-Dichlorobenzonitrile is added to the stirred solution at room temperature.

-

Reaction: The reaction mixture is heated to reflux (approximately 65°C) and maintained for 4-6 hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching and Work-up: After completion, the mixture is cooled to room temperature. The methanol is removed under reduced pressure using a rotary evaporator.

-

Extraction: The residue is partitioned between toluene and water. The aqueous layer is separated and extracted twice more with toluene.

-

Washing: The combined organic layers are washed sequentially with saturated aqueous NH₄Cl and brine. This step removes unreacted sodium methoxide and other water-soluble impurities.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude 2-Chloro-6-methoxybenzonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to afford a yellow solid.

Chemical Reactivity and Applications in Agrochemical Synthesis

The synthetic value of 2-Chloro-6-methoxybenzonitrile lies in the distinct reactivity of its three functional groups, which can be addressed sequentially or in tandem to build complex molecular architectures.

-

The Nitrile Group: This group is a versatile handle for transformation. It can be hydrolyzed under acidic or basic conditions to form a benzamide or a benzoic acid. This is a crucial step in the synthesis of many herbicides where a carboxylic acid moiety is key for biological activity.[5]

-

The Chloro Group: The chlorine atom is an excellent leaving group for further nucleophilic aromatic substitution reactions, allowing for the introduction of thioether, ether, or amine linkages, which are common in various pesticides.

-

The Aromatic Ring: The benzene ring itself can undergo electrophilic substitution, although the existing substituents will direct the position of any new groups.

Case Study: Synthesis of a Pyrithiobac-sodium Analogue (Herbicide)

Pyrithiobac-sodium is a potent herbicide synthesized from an intermediate derived from 2,6-dichlorobenzonitrile.[6][7] A similar synthetic strategy can be envisioned starting from 2-Chloro-6-methoxybenzonitrile to create novel herbicidal compounds. The key steps involve the hydrolysis of the nitrile to a carboxylic acid, followed by the substitution of the remaining chlorine with a dimethoxypyrimidine thiol moiety.

Case Study: Synthesis of Fungicidal and Insecticidal Scaffolds

Many modern fungicides and insecticides are based on benzamide or other nitrogen-containing heterocyclic structures.[8][9]

-

Fungicides: Hydrolysis of 2-Chloro-6-methoxybenzonitrile to 2-chloro-6-methoxybenzoic acid, followed by amidation with a specific amine, can yield novel benzamide fungicides.

-

Insecticides: The nitrile group can be used to construct heterocyclic rings, such as triazoles or oxadiazoles, which are known toxophores in insecticidal compounds.[9]

Detailed Synthetic Protocol: A Pyrithiobac-sodium Analogue

This protocol outlines a plausible, multi-step synthesis of a novel herbicide, demonstrating the utility of 2-Chloro-6-methoxybenzonitrile as a starting material.

Sources

- 1. 2-Chlorobenzonitrile [anshulchemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-CHLORO-6-METHOXYBENZONITRILE | 6575-10-6 [m.chemicalbook.com]

- 4. 2-Chloro-6-methoxybenzaldehyde | C8H7ClO2 | CID 10964971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. nbinno.com [nbinno.com]

- 7. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]

- 8. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling precautions for 2-Chloro-6-methoxybenzonitrile

Technical Safety Monograph: 2-Chloro-6-methoxybenzonitrile CAS Registry Number: 6575-10-6 (Note: While CAS 6609-19-4 is occasionally referenced in secondary indices, 6575-10-6 is the definitive registry number for the 2-chloro-6-methoxy isomer used in regulatory filings).

Executive Summary

2-Chloro-6-methoxybenzonitrile is a specialized halogenated aromatic nitrile serving as a critical pharmacophore scaffold in the synthesis of agrochemicals (e.g., dicamba analogs) and pharmaceutical intermediates (e.g., EZH2 inhibitors for lymphoma treatment). Its dual-functionality—possessing both an electrophilic nitrile group and a labile chlorine atom ortho to a methoxy group—makes it highly versatile but operationally unforgiving.

This guide moves beyond generic safety data sheets (SDS) to address the specific handling challenges posed by its physicochemical profile: a solid-state irritant with potential for metabolic cyanide release under extreme physiological stress. The protocols below prioritize containment of dust and prevention of nucleophilic runaway reactions during synthesis.

Physicochemical & Hazardous Profile

Effective risk management begins with understanding the material's physical boundaries.

| Property | Specification | Operational Implication |

| Physical State | Solid (Crystalline Powder) | High risk of airborne particulate generation during weighing. |

| Melting Point | 98–100°C | Stable at room temp, but friction/grinding can induce localized melting/sticking. |

| Boiling Point | 294.7°C (at 760 mmHg) | Low volatility, but thermal decomposition releases toxic fumes (HCl, HCN). |

| Density | ~1.25 g/cm³ | Heavier than water; spills in aqueous media will sink and persist. |

| Solubility | Low in Water; High in DCM, DMSO | Lipophilic nature facilitates rapid dermal absorption. |

| Molecular Weight | 167.59 g/mol | - |

GHS Hazard Classification (Validated):

-

Acute Toxicity (Oral): Category 4 (H302)

-

Skin Corrosion/Irritation: Category 2 (H315)[1]

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

STOT-SE (Respiratory): Category 3 (H335)

Toxicological Architecture & Mechanism

Researchers often underestimate benzonitriles compared to aliphatic nitriles. However, the 2-chloro substituent alters the metabolic profile.

-

Metabolic Cyanide Release: While aromatic nitriles are generally more stable against enzymatic hydrolysis than aliphatic nitriles, the ortho-chlorine atom destabilizes the ring electron density. Ingestion or high-dose inhalation can lead to hepatic metabolism via cytochrome P450, potentially liberating cyanide ions (

), which inhibit cytochrome c oxidase (mitochondrial respiration). -

Direct Tissue Alkylation: The chlorine atom is susceptible to nucleophilic aromatic substitution (

). Upon contact with mucous membranes (eyes/lungs), the compound can react with biological nucleophiles (proteins), causing severe, delayed irritation and sensitization.

Engineering Controls & Personal Protective Equipment (PPE)

Standard lab coats are insufficient. The lipophilicity of this compound requires barrier protection designed for organic permeation.

-

Respiratory:

-

Primary: Class II Biosafety Cabinet (BSC) or Chemical Fume Hood with face velocity >100 fpm.

-

Secondary (Spill/Powder): N95 is inadequate for organic vapors. Use a half-face respirator with P100/OV (Organic Vapor) cartridges if dust control is compromised.

-

-

Dermal:

-

Glove Protocol: Double-gloving is mandatory.

-

Inner Layer: 4 mil Nitrile (Inspection layer).

-

Outer Layer: 5-8 mil Nitrile or Laminate (Barrier layer).

-

-

Rationale: Chlorinated aromatics can permeate standard latex/thin nitrile in <15 minutes.

-

-

Ocular:

-

Chemical splash goggles (vented) are required. Safety glasses with side shields offer zero protection against floating micro-particulates.

-

Operational Protocols: Synthesis & Handling

Workflow A: Safe Weighing & Transfer

Context: The primary exposure vector is dust inhalation during transfer from the stock container.

-

Static Elimination: Use an ionizing fan or anti-static gun on the weigh boat before dispensing. Static charge causes this powder to "jump," contaminating the balance area.

-

Damping: If the process allows, pre-wet the receiving vessel with the reaction solvent (e.g., Methanol, DCM) to capture dust immediately upon transfer.

-

Decontamination: Wipe the balance area with a 10% Sodium Thiosulfate solution (neutralizes potential cyanide traces) followed by Ethanol.

Workflow B: Reaction Safety ( Synthesis)

Context: Synthesizing this compound often involves reacting 2,6-dichlorobenzonitrile with Sodium Methoxide (NaOMe). This is highly exothermic.

-

Thermal Runaway Prevention: The substitution of the first chlorine is exothermic. If cooling fails, the reaction can accelerate, potentially substituting the second chlorine or causing solvent boil-over.

-

Control: Addition of NaOMe must be dropwise at 0–5°C.

-

-

Quenching: Never quench the reaction mixture directly with acid if unreacted cyanide sources are present (risk of HCN gas evolution). Quench with dilute NaOH first to maintain pH >10, then neutralize slowly.

Visualizing the Safe Handling Workflow

Caption: Figure 1: Contained handling workflow minimizing particulate dispersion and dermal exposure risks.

Emergency Response Architecture

In the event of exposure, speed is critical. The presence of the nitrile group mandates a specific medical response protocol different from standard chemical burns.

Scenario: Acute Exposure (Inhalation/Ingestion)[2]

-

Immediate Action: Move victim to fresh air. Do NOT perform mouth-to-mouth resuscitation (risk of secondary contamination). Use a bag-valve mask.

-

Antidote Assessment: Medical personnel should evaluate for signs of cyanide toxicity (almond odor on breath, rapid breathing followed by gasping, blue lips).

-

Note: While less potent than KCN, massive ingestion requires the Cyanokit (Hydroxocobalamin) or Nithiodote kit availability in the facility medical center.

-

Scenario: Chemical Spill (>10g)

-

Evacuate: Clear the lab zone immediately.

-

Ventilate: Maximize hood sash height (if spill is inside) or activate emergency purge (if outside).

-

Neutralize: Do not use water (spreads the lipophilic powder). Cover with a dry absorbent (Vermiculite) mixed with 5% Sodium Carbonate.

Emergency Decision Tree

Caption: Figure 2: Triage logic for acute exposure, prioritizing respiratory support and cyanide assessment.

References

-

Crysdot LLC. (2024). 2-Chloro-6-methoxybenzonitrile: Physicochemical Properties and Safety Profile. Retrieved from

-

ChemicalBook. (2024). CAS 6575-10-6 MSDS and Synthesis Data. Retrieved from

-

New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: Chloronitrobenzenes and Analogs. (Used as SAR proxy for chloromethoxybenzonitrile toxicity). Retrieved from

-

PubChem. (2024).[2] Compound Summary: 2-Chloro-6-methoxybenzonitrile (CAS 6575-10-6).[3] National Library of Medicine. Retrieved from [2]

-

Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Chloro-6-methylbenzonitrile (Analogous Handling Protocols). Retrieved from

Sources

A Theoretical and Computational Guide to the Electronic Properties of 2-Chloro-6-methoxybenzonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of 2-Chloro-6-methoxybenzonitrile, a substituted aromatic compound with potential significance in medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT), this document outlines the methodologies to elucidate the molecule's structural and electronic characteristics. Key analyses, including Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MESP) mapping, and Natural Bond Orbital (NBO) calculations, are detailed. The insights derived from these computational studies are critical for predicting the molecule's reactivity, stability, and potential intermolecular interactions, thereby guiding rational drug design and the development of novel functional materials.

Introduction: The Rationale for Theoretical Investigation

2-Chloro-6-methoxybenzonitrile belongs to the benzonitrile class of compounds, which are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The substituents on the benzene ring—a chlorine atom, a methoxy group, and a nitrile group—impart a unique electronic landscape that dictates its chemical behavior and biological activity. The chlorine and methoxy groups, with their differing electronic effects (inductive withdrawal and resonance donation), combined with the strongly electron-withdrawing nitrile group, create a complex distribution of electron density.

Understanding these electronic properties is paramount for predicting the molecule's reactivity, identifying sites susceptible to metabolic attack, and designing molecules with enhanced target affinity and specificity.[2] Theoretical and computational chemistry offers a powerful, cost-effective, and time-efficient alternative to purely empirical studies for exploring these molecular-level characteristics.[3] This guide focuses on the application of Density Functional Theory (DFT), a robust quantum mechanical modeling method, to dissect the electronic architecture of 2-Chloro-6-methoxybenzonitrile.

Core Computational Methodology: A Self-Validating Workflow

The reliability of any theoretical study hinges on the appropriateness of the computational methods employed. For a molecule like 2-Chloro-6-methoxybenzonitrile, a combination of the B3LYP functional and a Pople-style basis set, such as 6-311++G(d,p), provides a well-balanced compromise between accuracy and computational cost for organic molecules.[4]

Causality in Method Selection

-

Density Functional Theory (DFT): DFT is chosen over simpler methods due to its explicit inclusion of electron correlation, which is crucial for accurately describing the electronic structure of molecules with multiple functional groups and heteroatoms.

-

B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational organic chemistry. It merges the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT, offering a high degree of accuracy for a wide range of molecular properties.

-

6-311++G(d,p) Basis Set: This basis set is selected for its flexibility. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are essential for describing the behavior of lone pairs and anions. The "(d,p)" signifies the addition of polarization functions, allowing for the description of non-spherical electron distributions, a key feature in a molecule with multiple polar bonds.

Experimental Protocol: Computational Workflow

The following protocol outlines a self-validating system for the theoretical analysis of 2-Chloro-6-methoxybenzonitrile.

Step 1: Initial Structure Generation

-

Construct the 3D structure of 2-Chloro-6-methoxybenzonitrile using a molecular modeling software (e.g., GaussView, Avogadro).

Step 2: Geometry Optimization

-

Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This step locates the minimum energy conformation of the molecule.

-

Validation: The optimization is confirmed by a subsequent frequency calculation at the same level of theory. The absence of imaginary frequencies indicates that a true energy minimum has been reached.

Step 3: Electronic Property Calculations

-

Using the optimized geometry, perform single-point energy calculations to derive the electronic properties. This includes:

-

Frontier Molecular Orbitals (HOMO and LUMO).

-

Molecular Electrostatic Potential (MESP).

-

Natural Bond Orbital (NBO) analysis for charge distribution and intramolecular interactions.

-

Below is a Graphviz diagram illustrating this computational workflow.

Caption: HOMO-LUMO energy gap concept.

Table 1: Predicted FMO Properties of 2-Chloro-6-methoxybenzonitrile

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | ~ -6.5 to -7.5 | Moderate electron-donating capability |

| LUMO Energy | ~ -1.0 to -2.0 | Good electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 6.5 | High kinetic stability, moderate reactivity |

Note: These are estimated values based on similar molecules in the literature. Actual calculated values would populate this table.

Molecular Electrostatic Potential (MESP) Analysis

The MESP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. [5]In drug design, MESP is used to optimize electrostatic complementarity between a ligand and its receptor. [6][7] For 2-Chloro-6-methoxybenzonitrile, the MESP map would likely reveal:

-

Negative Potential (Red/Yellow): Regions of high electron density, susceptible to electrophilic attack. These are expected around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group. [5]* Positive Potential (Blue): Regions of low electron density, prone to nucleophilic attack. These are anticipated around the hydrogen atoms of the aromatic ring. [5] This analysis is critical for understanding how the molecule will interact with biological targets. [2]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the charge distribution within the molecule and quantifies intramolecular interactions. [8][9]It transforms the complex molecular orbitals into a localized Lewis structure of bonds and lone pairs. [10] Natural Population Analysis (NPA): NPA provides the charge distribution on each atom. This is more robust than other methods like Mulliken population analysis.

Table 2: Predicted NPA Charges for Key Atoms

| Atom | Predicted Charge (a.u.) | Rationale |

|---|---|---|

| N (Nitrile) | Negative | High electronegativity |

| O (Methoxy) | Negative | High electronegativity |

| Cl | Negative | High electronegativity |

| C (Nitrile) | Positive | Bonded to highly electronegative N |

| C (ipso-Cl) | Positive | Inductive withdrawal by Cl |

| C (ipso-OCH3) | Slightly Negative/Neutral | Resonance donation from OCH3 |

Hyperconjugative Interactions: NBO analysis also reveals stabilizing intramolecular interactions, such as the delocalization of electron density from a filled bonding orbital (donor) to an empty antibonding orbital (acceptor). A key interaction in this molecule would be the donation from the lone pairs of the oxygen and chlorine atoms into the π* antibonding orbitals of the benzene ring.

Implications for Drug Development and Material Science

The electronic properties elucidated through these theoretical studies have direct practical implications:

-

Drug Design: The MESP map can guide the design of analogs with improved binding affinity by identifying regions that can form favorable electrostatic interactions (e.g., hydrogen bonds) with a target receptor. [6]The HOMO-LUMO gap can provide an initial assessment of a molecule's potential toxicity and metabolic stability.

-

Reactivity Prediction: The FMO and MESP analyses pinpoint the most reactive sites, which is crucial for predicting metabolic pathways and designing synthetic routes. [11]* Materials Science: Understanding the dipole moment and polarizability, which are also derived from these calculations, is essential for developing novel materials with specific optical or electronic properties.

Conclusion

This guide has outlined a robust and scientifically sound theoretical framework for the in-depth investigation of the electronic properties of 2-Chloro-6-methoxybenzonitrile. By employing DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can gain profound insights into the molecule's geometry, reactivity, and intermolecular interaction potential. The systematic application of FMO, MESP, and NBO analyses provides a comprehensive electronic profile that is indispensable for guiding future research in drug discovery and materials science.

References

-

Kumar, S., Saini, V., Maurya, I.K., et al. (2020). Design, synthesis, DFT, docking studies and ADME prediction of some new coumarinyl linked pyrazolylthiazoles. PLoS ONE. Available at: [Link]

-

ACS Publications. (2023). DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. ACS Omega. Available at: [Link]

-

National Institutes of Health. (2023). DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Structure of 2-chloro-6-methylbenzonitrile. Available at: [Link]

-

University of Texas at Austin. (n.d.). DFT Investigation of para-Substituent Effects on the C—C Bond Activation of Benzonitrile by a Zerovalent Nickel Complex. Available at: [Link]

-

Natural Bond Orbital. (n.d.). What are "Natural Bond Orbitals" (NBOs)?. Available at: [Link]

-

Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research. Available at: [Link]

-

Wikipedia. (n.d.). Natural bond orbital. Available at: [Link]

-

ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design. Available at: [Link]

-

ResearchGate. (2015). Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. Available at: [Link]

-

ResearchGate. (n.d.). DFT-calculated energy profile for the dihydroboration of benzonitrile with catalyst 1. Available at: [Link]

-

ResearchGate. (2001). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Available at: [Link]

-

ACS Publications. (2022). Tetrazole Synthesis via Cyclopropenium Phase-Transfer Catalysis: A Click Strategy. Organic Letters. Available at: [Link]

-

ACS Publications. (2019). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry. Available at: [Link]

-

Jablonski, M. (2012). Natural Bond Orbitals (NBO) in Organic Chemistry. Available at: [Link]

-

National Institutes of Health. (n.d.). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile. PMC. Available at: [Link]

-

Royal Society of Chemistry. (2020). Computational prediction of structural, electronic, and optical properties and phase stability of double perovskites K2SnX6 (X = I, Br, Cl). Available at: [Link]

-

Royal Society of Chemistry. (2021). Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. New Journal of Chemistry. Available at: [Link]

-

Gaussian. (n.d.). Natural Bond Orbital (NBO) Analysis. Available at: [Link]

-

American Physical Society. (2025). Computational Study of Growth, Morphology and Electronic Properties of Two-Dimensional Materials for Energy and Electronics Applications. APS Meeting Archive. Available at: [Link]

- Google Patents. (n.d.). Method for preparing 2,6- dialkoxy benzene nitrile.

-

ACS Publications. (2014). Natural Bond Orbitals and the Nature of the Hydrogen Bond. The Journal of Physical Chemistry A. Available at: [Link]

-

National Institutes of Health. (n.d.). Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl. PMC. Available at: [Link]

-

Leah4sci. (2021). HOMO and LUMO Molecular Orbitals for Conjugated Systems. YouTube. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). 2-Chloro-6-mercaptobenzoic Acid: A Deep Dive into Its Synthesis and Industrial Relevance. Available at: [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential surface of drug and its derivatives in DFT method. Available at: [Link]

- Google Patents. (n.d.). The synthetic method of 2-methoxy-4-cyanobenzaldehyde.

-

Omixium. (2023). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube. Available at: [Link]

-

PubMed. (2015). Molecular structure, vibrational spectroscopy, NBO and HOMO, LUMO studies of o-methoxybenzonitrile. Available at: [Link]

Sources

- 1. CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile - Google Patents [patents.google.com]

- 2. Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Computational Study of Growth, Morphology and Electronic Properties of Two-Dimensional Materials for Energy and Electronics Applications - APS Global Physics Summit 2025 [archive.aps.org]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 9. Natural Bond Orbitals (NBO) in Organic Chemistry: Natural Bond Orbitals (NBO) [chemgplus.blogspot.com]

- 10. NATURAL BOND ORBITAL [nbo7.chem.wisc.edu]

- 11. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Chloro-6-methoxybenzonitrile with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: Synthesizing Privileged Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is a principal method for constructing biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3] The 2-aryl-6-methoxybenzonitrile scaffold, in particular, is of significant interest in drug discovery due to the versatile synthetic handles of the nitrile and methoxy groups, which can be further elaborated to access a diverse chemical space. The methoxy group, a common feature in natural products and approved drugs, can enhance ligand-target binding, improve physicochemical properties, and favorably influence a molecule's metabolic profile.[4]

However, the coupling of electronically deactivated and sterically hindered aryl chlorides, such as 2-chloro-6-methoxybenzonitrile, presents a significant challenge.[5] The strong carbon-chlorine bond is less reactive towards oxidative addition to the palladium(0) catalyst compared to its bromide or iodide counterparts.[5] Overcoming this hurdle necessitates the use of specialized catalyst systems, typically employing electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs), to facilitate the challenging oxidative addition step and promote efficient catalytic turnover.[6][7]

This technical guide provides a comprehensive overview of the Suzuki-Miyaura coupling of 2-chloro-6-methoxybenzonitrile with a variety of arylboronic acids. It offers a detailed, field-proven protocol, explains the rationale behind the selection of reagents and conditions, and provides a framework for troubleshooting common issues.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2-chloro-6-methoxybenzonitrile) to form a Pd(II) intermediate. This is often the rate-limiting step, especially with less reactive aryl chlorides.[5]

-

Transmetalation: The aryl group from the organoboron reagent (arylboronic acid) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general method for the Suzuki-Miyaura coupling of 2-chloro-6-methoxybenzonitrile with various arylboronic acids. Optimization may be required for specific substrates.

Materials and Reagents:

-

2-Chloro-6-methoxybenzonitrile

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other suitable ligand (e.g., XPhos, RuPhos)

-

Potassium phosphate (K₃PO₄) or other suitable base (e.g., Cs₂CO₃, K₂CO₃)

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Reaction Setup:

-

To an oven-dried reaction vessel containing a magnetic stir bar, add 2-chloro-6-methoxybenzonitrile (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

-

In a separate vial, prepare the catalyst premix by dissolving the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%) in a small amount of the reaction solvent. The Pd:ligand ratio is typically 1:2.

-